molecular formula C19H14N4O4 B3612553 2-BENZAMIDO-4-NITRO-N-(PYRIDIN-3-YL)BENZAMIDE

2-BENZAMIDO-4-NITRO-N-(PYRIDIN-3-YL)BENZAMIDE

Cat. No.: B3612553
M. Wt: 362.3 g/mol
InChI Key: OBOUEQNDBSZJHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-BENZAMIDO-4-NITRO-N-(PYRIDIN-3-YL)BENZAMIDE is a complex organic compound that features both benzamide and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BENZAMIDO-4-NITRO-N-(PYRIDIN-3-YL)BENZAMIDE typically involves multi-step organic reactions. One common method starts with the nitration of a benzamide derivative to introduce the nitro group. This is followed by the coupling of the nitrobenzamide with a pyridine derivative under specific conditions. The reaction conditions often involve the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are critical in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-BENZAMIDO-4-NITRO-N-(PYRIDIN-3-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-BENZAMIDO-4-NITRO-N-(PYRIDIN-3-YL)BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-BENZAMIDO-4-NITRO-N-(PYRIDIN-3-YL)BENZAMIDE involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its anticancer activity may involve the inhibition of enzymes critical for cell division, thereby preventing the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-BENZAMIDO-4-NITRO-N-(PYRIDIN-3-YL)BENZAMIDE is unique due to the presence of both a nitro group and a pyridine ring, which confer specific chemical and biological properties

Properties

IUPAC Name

2-benzamido-4-nitro-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O4/c24-18(13-5-2-1-3-6-13)22-17-11-15(23(26)27)8-9-16(17)19(25)21-14-7-4-10-20-12-14/h1-12H,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOUEQNDBSZJHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-BENZAMIDO-4-NITRO-N-(PYRIDIN-3-YL)BENZAMIDE
Reactant of Route 2
Reactant of Route 2
2-BENZAMIDO-4-NITRO-N-(PYRIDIN-3-YL)BENZAMIDE
Reactant of Route 3
Reactant of Route 3
2-BENZAMIDO-4-NITRO-N-(PYRIDIN-3-YL)BENZAMIDE
Reactant of Route 4
Reactant of Route 4
2-BENZAMIDO-4-NITRO-N-(PYRIDIN-3-YL)BENZAMIDE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-BENZAMIDO-4-NITRO-N-(PYRIDIN-3-YL)BENZAMIDE
Reactant of Route 6
Reactant of Route 6
2-BENZAMIDO-4-NITRO-N-(PYRIDIN-3-YL)BENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.